molecular formula C20H22BF4NO2 B13426720 4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate CAS No. 30411-66-6

4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate

Cat. No.: B13426720
CAS No.: 30411-66-6
M. Wt: 395.2 g/mol
InChI Key: YNZAPEKUQACJGO-UHFFFAOYSA-O
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Description

4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzopyrylium core, substituted with butylamino and methoxyphenyl groups, and is stabilized by a tetrafluoroborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with butylamine to form an intermediate Schiff base, which is then cyclized to form the benzopyrylium core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyrylium derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxyphenyl)trifluoroborate
  • 4-Methoxyphenyl trifluoromethanesulfonate
  • Tertiary butyl esters

Uniqueness

4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the tetrafluoroborate anion, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .

Properties

CAS No.

30411-66-6

Molecular Formula

C20H22BF4NO2

Molecular Weight

395.2 g/mol

IUPAC Name

butyl-[2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate

InChI

InChI=1S/C20H21NO2.BF4/c1-3-4-13-21-18-14-20(15-9-11-16(22-2)12-10-15)23-19-8-6-5-7-17(18)19;2-1(3,4)5/h5-12,14H,3-4,13H2,1-2H3;/q;-1/p+1

InChI Key

YNZAPEKUQACJGO-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.CCCC[NH+]=C1C=C(OC2=CC=CC=C21)C3=CC=C(C=C3)OC

Origin of Product

United States

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